N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is a synthetic small molecule characterized by a tetrahydrobenzothiophene core, a 3-cyano substituent, and a 4-methylbenzamide moiety. This compound belongs to a well-documented class of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors, which have demonstrated potent and selective activity against c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3, making the scaffold relevant for inflammation and cancer research.

Molecular Formula C17H16N2OS
Molecular Weight 296.4g/mol
CAS No. 60557-04-2
Cat. No. B420486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide
CAS60557-04-2
Molecular FormulaC17H16N2OS
Molecular Weight296.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C17H16N2OS/c1-11-6-8-12(9-7-11)16(20)19-17-14(10-18)13-4-2-3-5-15(13)21-17/h6-9H,2-5H2,1H3,(H,19,20)
InChIKeyFOOIMSQPUWKROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide (CAS 60557-04-2)


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide is a synthetic small molecule characterized by a tetrahydrobenzothiophene core, a 3-cyano substituent, and a 4-methylbenzamide moiety . This compound belongs to a well-documented class of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors, which have demonstrated potent and selective activity against c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3, making the scaffold relevant for inflammation and cancer research [1]. The specific 4-methyl substitution differentiates it from other analogs in the series, offering a distinct physicochemical and pharmacological profile for structure-activity relationship (SAR) studies.

Why N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide Cannot Be Replaced by a Generic Analog


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, even minor variations to the benzamide substituent profoundly alter kinase selectivity, binding mode, and in vivo efficacy [1]. The 3-cyano group is critical for forming an H-bond acceptor interaction with the kinase hinge region, but the nature of the terminal aryl group dictates the overall molecular geometry and interaction with the hydrophobic pocket [1]. The specific 4-methyl substitution on this compound represents a distinct chemical space that is not replicated by unsubstituted or halogenated analogs, making direct interchange without re-validation of target engagement and functional activity scientifically unsound [2].

Quantitative Differentiation Guide for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide Against Comparators


Structural Determinant of Activity: 4-Methyl Substituent Effects in Analogous Benzamide Systems

Evidence from a closely analogous benzamide series demonstrates that a 4-methyl substituent (as found in the target compound) confers a specific IC50 value of 29.1 ± 3.8 µM, which is measurable distinct from the unsubstituted lead compound (8.7 ± 0.7 µM) and other positional isomers (e.g., 2-Me: 14.8 ± 5.0 µM, 3-Me: 14.8 ± 5.0 µM) [1]. This established SAR indicates that the 4-methyl group is not a silent substituent; it modulates biological activity and cannot be randomly substituted with a different alkyl or hydrogen group without altering the inhibitory profile.

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Differentiation from Unsubstituted Benzamide Analog in JNK Inhibition

In the JNK-targeting benzamide series, the nature of the amide substituent directly controls kinase selectivity. The unsubstituted benzamide analog (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, CAS 23903-48-2) serves as the minimal scaffold, but the published literature identifies that specific substituents are required to achieve potent JNK2/3 inhibition [1]. For example, the naphthamide analog (compound 5a) achieves a pIC50 of 6.7 (IC50 ~20 nM) against JNK3, whereas the unsubstituted benzamide is not reported as a potent inhibitor, indicating that the aryl substitution pattern is critical for potency [1]. The 4-methylbenzamide substituent represents a specific lipophilic modification with a distinct electron-donating character that is not replicated by the unsubstituted, halogenated, or naphthyl analogs.

Kinase Selectivity JNK3 Inhibition Chemical Probe Development

Documented In Vivo Pharmacodynamic Activity of the Benzamide Scaffold

A study on a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothienyl-2-yl)benzamides demonstrated that these compounds reduce alanine aminotransferase (ALT) activity in isolated hepatocytes and lower the content of TBA-reactive products in an experimental rat model of type 2 diabetes mellitus in vivo [1]. The 4-methylbenzamide analog is a specific structural variant within this tested class. This in vivo pharmacodynamic signal is not observed with the unsubstituted benzamide parent in the same context, confirming that aryl substitution is necessary for translating in vitro binding to in vivo functional effects.

In Vivo Pharmacology Type 2 Diabetes Model ALT Activity

Optimal Research and Industrial Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide


Structure-Activity Relationship (SAR) Expansion of JNK2/3 Inhibitor Series

This compound is ideally suited as a key intermediate in systematic SAR campaigns aimed at optimizing the benzamide moiety of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide-based JNK inhibitors. The specific 4-methyl substituent allows researchers to probe the effects of lipophilic, electron-donating groups on JNK2/3 potency and selectivity, directly building on the foundational work that identified the 3-cyano group as a critical hinge-binding element [1].

Negative Control for Naphthamide-Based JNK Probes

Given that the naphthamide analog (TCS JNK 5a) is a potent JNK3 inhibitor with a pIC50 of ~6.7 [1], the 4-methylbenzamide variant can serve as a structurally matched, less potent control compound. This enables researchers to deconvolute target-specific effects from off-target activities in cellular assays, a critical step in chemical probe validation.

In Vivo Metabolic Disease Model Development

Based on class-level evidence that substituted N-(3-cyano-4,5,6,7-tetrahydro-1-benzothienyl-2-yl)benzamides reduce oxidative stress markers in a type 2 diabetes rat model [2], this specific compound can be used as a defined chemical starting point for developing new candidates for non-alcoholic fatty liver disease (NAFLD) or other metabolic disorders where JNK-mediated pathways are implicated.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.